An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol Hydrobromide
An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol Hydrobromide
For the attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. This document synthesizes the available technical data to offer field-proven insights for its application in drug discovery and development.
Core Chemical Identity and Structure
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide is a bicyclic organic compound featuring a fused benzene and azepane ring system. The presence of a hydroxyl group at the 8-position and its formulation as a hydrobromide salt are key features influencing its physicochemical and pharmacological properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2,3,4,5-tetrahydro-1H-2-benzazepin-8-ol;hydrobromide[1] |
| CAS Number | 374813-35-1[1] |
| PubChem CID | 11447910[1] |
| Molecular Formula | C₁₀H₁₄BrNO |
| SMILES String | c1c(O)ccc(c12)CCCNC2.Br[1] |
Diagram 1: Chemical Structure of 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol Hydrobromide
Caption: 2D structure of 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide.
Physicochemical Properties: A Predictive Overview
Precise experimental data for the physicochemical properties of 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide are not extensively reported in publicly available literature. However, based on its structure and data from related benzazepine analogs, we can infer a likely profile.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Scientific Insight |
| pKa | Phenolic OH: ~9-10; Secondary Amine: ~10-11 | The phenolic hydroxyl group is expected to have a pKa in the typical range for phenols. The secondary amine within the azepine ring is predicted to be basic, with a pKa characteristic of cyclic secondary amines. The hydrobromide salt form indicates that the amine is protonated at physiological pH. |
| logP | 1.5 - 2.5 (for the free base) | The octanol-water partition coefficient is a critical determinant of a compound's pharmacokinetic properties. The predicted range suggests moderate lipophilicity, which is often a desirable trait for CNS-targeting compounds, balancing membrane permeability with aqueous solubility. The hydrobromide salt will exhibit significantly higher aqueous solubility. |
| Solubility | High in polar protic solvents (e.g., water, methanol, ethanol) | As a hydrobromide salt, the compound is expected to be readily soluble in water and lower alcohols. Solubility in non-polar organic solvents is likely to be limited. |
| Melting Point | Not available | The melting point of a crystalline solid is an indicator of its purity and lattice energy. While no specific data is available, related benzazepine structures exhibit melting points in the range of 100-200°C. |
Analytical Characterization
While specific spectral data for this compound is not widely published, commercial suppliers indicate that standard analytical techniques are used for its quality control.[1] Researchers procuring this compound should expect to receive a Certificate of Analysis with detailed data.
Key Analytical Techniques for Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be expected to show characteristic signals for the aromatic protons, the benzylic protons, and the aliphatic protons of the azepine ring. The chemical shifts and coupling constants would be crucial for confirming the connectivity and stereochemistry.
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¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule, including the aromatic, aliphatic, and hydroxyl-bearing carbons.
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) or other soft ionization techniques would be suitable for determining the molecular weight of the free base and confirming its elemental composition through high-resolution mass spectrometry (HRMS).
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Infrared (IR) Spectroscopy:
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Expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, N-H stretch of the secondary amine (or N⁺-H in the salt form), C-H stretches of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
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High-Performance Liquid Chromatography (HPLC):
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A primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would likely be employed.
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Diagram 2: General Analytical Workflow for Compound Verification
Caption: A typical workflow for the analytical confirmation of a chemical entity.
Synthesis and Pharmacological Context
The specific synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide is not detailed in readily accessible scientific literature. However, the general synthesis of tetrahydro-1H-benzo[c]azepines often involves multi-step sequences.
Diagram 3: Conceptual Synthetic Approach
Caption: A generalized synthetic pathway for benzazepine derivatives.
The benzazepine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. While the specific pharmacological profile of 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol is not well-documented, related compounds have shown activity at several important receptors. For instance, some tetrahydroisoquinoline and benzo[c]azepine derivatives have been explored as sphingosine 1-phosphate receptor 1 (S1P1) agonists for potential use in treating multiple sclerosis.[2] Other benzazepine analogs have been investigated for their effects on central nervous system targets.[3]
The presence of a phenolic hydroxyl group and a secondary amine suggests potential interactions with receptors through hydrogen bonding. The overall structure provides a rigid scaffold for the presentation of these functional groups in a specific three-dimensional orientation, which is key for selective receptor binding.
Experimental Protocols: Foundational Assays
For researchers initiating studies with this compound, the following are foundational experimental protocols to establish its basic biological activity profile.
Protocol 1: In Vitro Receptor Binding Assay (Conceptual)
Objective: To determine the binding affinity of the compound for a specific G-protein coupled receptor (GPCR).
Methodology:
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Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
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Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide.
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Separation: Separate the bound from the free radioligand by rapid filtration.
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Detection: Quantify the amount of bound radioactivity using a scintillation counter.
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Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To experimentally determine the equilibrium solubility of the compound in an aqueous buffer.
Methodology:
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Sample Preparation: Add an excess amount of the compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
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Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC with UV detection or LC-MS.
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Calculation: Express the solubility in units such as mg/mL or µM.
Conclusion and Future Directions
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide represents a valuable chemical entity for researchers in drug discovery. Its benzazepine core, substituted with a phenolic hydroxyl group, makes it an interesting candidate for screening against various biological targets, particularly those within the central nervous system. While detailed public data is currently limited, this guide provides a foundational understanding of its identity, predicted properties, and the necessary experimental approaches for its characterization and initial biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
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ResearchGate. Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. (URL: [Link])
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ACS Publications. Exploration of Tetrahydroisoquinoline- and Benzo[c]azepine-Based Sphingosine 1-Phosphate Receptor 1 Agonists for the Treatment of Multiple Sclerosis. (URL: [Link])
